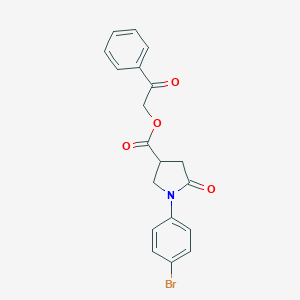![molecular formula C17H13BrNO3+ B271384 3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]quinolinium](/img/structure/B271384.png)
3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]quinolinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]quinolinium is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been explored in detail.
作用机制
The mechanism of action of 3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]quinolinium is not fully understood. However, it has been suggested that this compound may act by inhibiting the growth of microorganisms and cancer cells. This inhibition may be due to the disruption of key cellular processes, such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been found to inhibit the growth of a wide range of microorganisms and cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect may be due to the disruption of key cellular processes, such as DNA replication and protein synthesis.
实验室实验的优点和局限性
One of the main advantages of using 3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]quinolinium in lab experiments is its antimicrobial and anticancer properties. This compound has been shown to be effective against a wide range of microorganisms and cancer cells, making it a potential candidate for the development of new antibiotics and cancer therapies. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route to minimize toxicity.
未来方向
There are several future directions for further research on 3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]quinolinium. One potential direction is to further explore the mechanism of action of this compound. By understanding how this compound inhibits the growth of microorganisms and cancer cells, researchers may be able to develop more effective therapies. Additionally, further studies are needed to determine the optimal dosage and administration route to minimize toxicity. Finally, researchers may also explore the potential applications of this compound in other areas of scientific research, such as drug discovery and development.
合成方法
The synthesis of 3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]quinolinium can be achieved using various methods. One of the most commonly used methods involves the reaction of 2-aminobenzoic acid with 3,4-dihydroxybenzaldehyde in the presence of a brominating agent. This reaction leads to the formation of the quinoline ring system with a bromine atom at the 3-position. The resulting compound is then reacted with ethyl oxalyl chloride to introduce the oxoethyl group at the 2-position, leading to the formation of this compound.
科学研究应用
3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]quinolinium has been studied for its potential applications in scientific research. This compound has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. Additionally, this compound has been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies.
属性
分子式 |
C17H13BrNO3+ |
|---|---|
分子量 |
359.2 g/mol |
IUPAC 名称 |
2-(3-bromoquinolin-1-ium-1-yl)-1-(3,4-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C17H12BrNO3/c18-13-7-11-3-1-2-4-14(11)19(9-13)10-17(22)12-5-6-15(20)16(21)8-12/h1-9H,10H2,(H-,20,21,22)/p+1 |
InChI 键 |
RKDIGLLGBDXGQU-UHFFFAOYSA-O |
SMILES |
C1=CC=C2C(=C1)C=C(C=[N+]2CC(=O)C3=CC(=C(C=C3)O)O)Br |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=[N+]2CC(=O)C3=CC(=C(C=C3)O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-[(3-Methoxyphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B271306.png)

![N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B271311.png)
![N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide](/img/structure/B271312.png)



![3-(4-Acetylamino-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B271320.png)
![4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B271330.png)

![2-[2-(4-Quinolinyl)vinyl]quinoline](/img/structure/B271339.png)